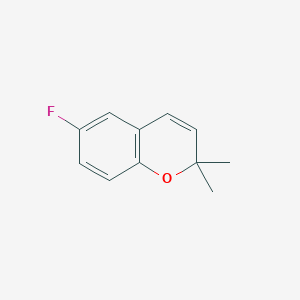

2,2-dimethyl-6-fluoro-2H-chromene

Beschreibung

2,2-Dimethyl-6-fluoro-2H-chromene is a fluorinated chromene derivative characterized by a bicyclic benzopyran structure with a geminal dimethyl group at the C2 position and a fluorine substituent at the C6 position. Chromenes (2H-1-benzopyrans) are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and receptor-modulating properties . This compound’s structural uniqueness positions it as a candidate for therapeutic development, particularly in targeting chronic diseases or microbial infections.

Eigenschaften

Molekularformel |

C11H11FO |

|---|---|

Molekulargewicht |

178.20 g/mol |

IUPAC-Name |

6-fluoro-2,2-dimethylchromene |

InChI |

InChI=1S/C11H11FO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3 |

InChI-Schlüssel |

BYPMQMYZEAUWGG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)F)C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,2-Dimethyl-6-fluoro-2H-chromene and its derivatives have shown promising potential as therapeutic agents. Key applications include:

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. Mechanisms involve inducing apoptosis through caspase activation and cell cycle arrest in cancer cells .

- Neuroprotective Effects : The compound has been studied for its interaction with amyloid-beta plaques, potentially offering therapeutic benefits in Alzheimer's disease by inhibiting acetylcholinesterase .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Derivatives : It can undergo various chemical reactions such as substitution, oxidation, and reduction, allowing for the creation of numerous derivatives with diverse functionalities .

- Pharmaceutical Development : Its derivatives are being explored for their ability to modulate biological pathways, making them candidates for drug development targeting specific diseases .

Case Study 1: Anticancer Properties

A study evaluated the anticancer properties of various chromene derivatives, including this compound. The results demonstrated significant cytotoxicity against glioblastoma and pancreatic cancer cell lines, with IC50 values ranging from 1.5 to 17 μM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotective Effects

In another study focused on neurodegenerative diseases, the interaction of this compound with amyloid-beta plaques was investigated. The findings suggested that this compound could inhibit plaque formation and reduce acetylcholinesterase activity, highlighting its potential role in treating Alzheimer's disease .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Chromene Derivatives

Substituent Effects on Physicochemical Properties

The substituents at C2 and C6 critically influence chromenes’ physical and chemical behavior. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula (C₁₁H₁₁FO₂).

- Fluoro vs.

- Dimethyl vs. Diphenyl at C2 : The dimethyl group offers steric hindrance without excessive bulk, favoring pharmacokinetic profiles over diphenyl derivatives, which exhibit light-induced ring-opening reactions .

Stability and Reactivity

- Photochemical Behavior : Unlike 2,2-diphenyl-2H-chromene, which undergoes UV-induced ring-opening to form colored intermediates, the dimethyl-fluoro analog is expected to exhibit greater photostability due to reduced π-conjugation .

- Metabolic Resistance : Fluorine’s electronegativity and strong C-F bond confer resistance to cytochrome P450 oxidation compared to hydroxyl or methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.